molecular formula C20H24N4O B2742940 N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1207050-75-6

N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2742940
CAS No.: 1207050-75-6
M. Wt: 336.439
InChI Key: DPIFDHBORVHATQ-UHFFFAOYSA-N
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Description

N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with suitable reagents to form the pyrimidine ring, often through condensation reactions.

Industrial Production Methods

Industrial production of this compound may utilize automated synthesis platforms to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation . It is also being investigated for its potential use in treating other diseases, such as inflammatory disorders and neurological conditions.

Industry

In the industrial sector, this compound’s photophysical properties make it suitable for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism by which N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects involves the inhibition of specific molecular targets, such as kinases and other enzymes. This inhibition disrupts critical signaling pathways within cells, leading to the suppression of cell growth and proliferation. The compound’s ability to interact with these targets is attributed to its unique structural features, which allow for high binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-butyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

Compared to these similar compounds, N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibits enhanced biological activity and improved pharmacokinetic properties. Its unique isopropylphenyl group contributes to better membrane permeability and increased metabolic stability, making it a more effective candidate for drug development.

Properties

IUPAC Name

N-butyl-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-4-5-11-22-20(25)17-13-23-24-18(10-12-21-19(17)24)16-8-6-15(7-9-16)14(2)3/h6-10,12-14H,4-5,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIFDHBORVHATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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